(Morpholin-4-ylmethyl)(2-phenylethyl)phosphinic acid
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Overview
Description
(Morpholin-4-ylmethyl)(2-phenylethyl)phosphinic acid is an organophosphorus compound that features a morpholine ring, a phenylethyl group, and a phosphinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Morpholin-4-ylmethyl)(2-phenylethyl)phosphinic acid typically involves the reaction of morpholine with a suitable phosphinic acid derivative. One common method is the reaction of morpholine with phenylethylphosphinic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, with additional steps for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
(Morpholin-4-ylmethyl)(2-phenylethyl)phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphines .
Scientific Research Applications
(Morpholin-4-ylmethyl)(2-phenylethyl)phosphinic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (Morpholin-4-ylmethyl)(2-phenylethyl)phosphinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which may be useful in therapeutic applications. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
(Morpholin-4-ylmethyl)phosphinic acid: Lacks the phenylethyl group but has similar chemical properties.
(2-Phenylethyl)phosphinic acid: Lacks the morpholine ring but shares the phenylethyl and phosphinic acid moieties.
Uniqueness
(Morpholin-4-ylmethyl)(2-phenylethyl)phosphinic acid is unique due to the combination of the morpholine ring and the phenylethyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler phosphinic acid derivatives .
Properties
IUPAC Name |
morpholin-4-ylmethyl(2-phenylethyl)phosphinic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20NO3P/c15-18(16,12-14-7-9-17-10-8-14)11-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXGXTNVFZQRPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CP(=O)(CCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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